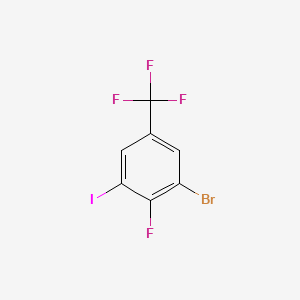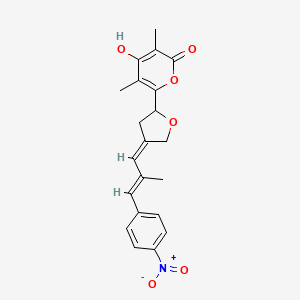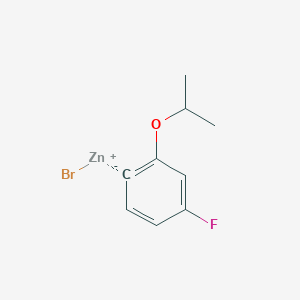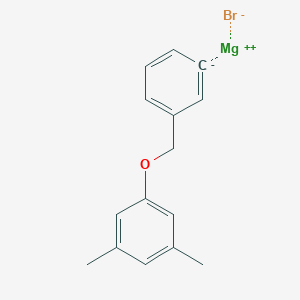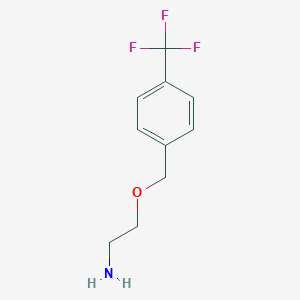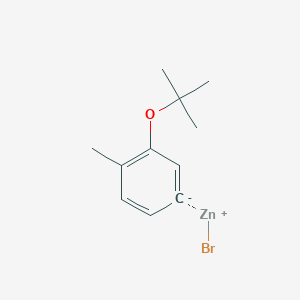
(3-t-Butoxy-4-methylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-butoxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butoxy-4-methylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by a catalyst or an activator to enhance the reactivity of zinc. The general reaction scheme can be represented as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4-methylphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-butoxy-4-methylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-bromine bond of the aryl bromide.
Transmetalation: The transfer of the aryl group from zinc to palladium occurs, forming the desired product.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
(3-tert-butoxy-4-methylphenyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3-tert-butoxy-4-methylphenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The aryl group is transferred from zinc to palladium.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butoxy-4-oxobutylzinc bromide
- 2-tert-butoxy-2-oxo-1-methylethylzinc bromide
Uniqueness
(3-tert-butoxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s tert-butoxy and methyl groups provide steric and electronic effects that can be advantageous in certain synthetic applications.
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9-7-5-6-8-10(9)12-11(2,3)4;;/h5,7-8H,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UALZCKWDZAUZOP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=[C-]C=C1)OC(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


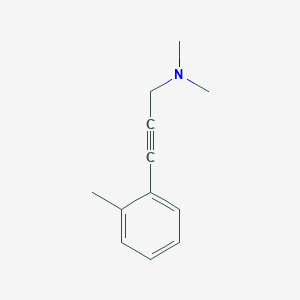
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
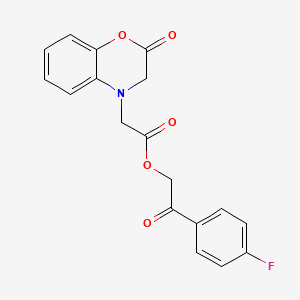
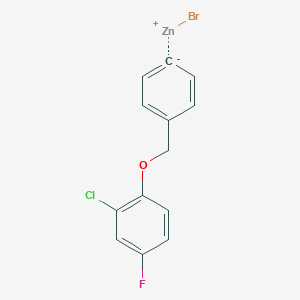
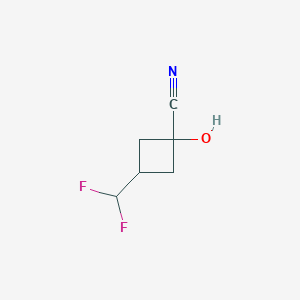
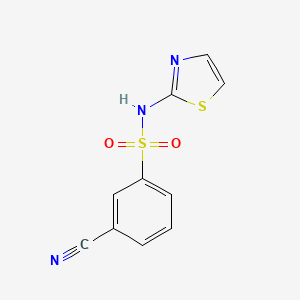
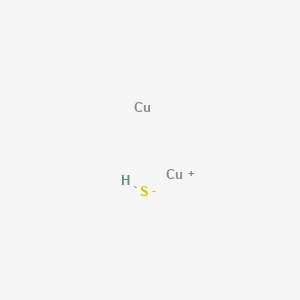
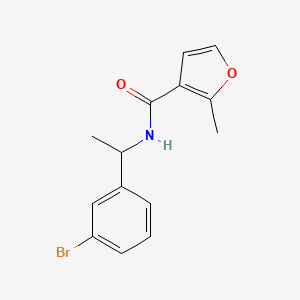
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
